3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
This derivative features:
- Position 3: A bulky cyclohexylmethyl group, enhancing lipophilicity and steric bulk compared to smaller substituents.
- Positions 8 and 9: Methoxy groups, common in many analogs, contributing to electron-donating effects and solubility.
- Position 5: A 4-methoxybenzyl sulfanyl moiety, combining aromaticity with polar methoxy functionality, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxyphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-32-19-11-9-18(10-12-19)16-35-27-28-21-15-24(34-3)23(33-2)14-20(21)25-29-26(31)22(30(25)27)13-17-7-5-4-6-8-17/h9-12,14-15,17,22H,4-8,13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQYEFJJSKFMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 1025009-60-2) is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from diverse studies and presenting data in a structured format.
Chemical Structure and Properties
- Molecular Formula : C27H31N3O4S
- Molar Mass : 493.62 g/mol
- IUPAC Name : this compound
The structure of this compound features a quinazolinone core with various substitutions that may influence its biological activity. The presence of methoxy groups and a sulfanyl moiety suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, similar compounds have shown potent inhibition of key targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
| Compound | Target | IC50 (µM) |
|---|---|---|
| WHI-P180 | EGFR | 0.35 ± 0.11 |
| Compound 13 | VEGFR-2 | 3.20 ± 0.15 |
The compound may share similar mechanisms of action, potentially leading to apoptosis and cell cycle arrest in cancer cell lines .
- Cell Cycle Arrest : Compounds with structural similarities have been shown to induce G1 phase arrest in cancer cells. For example, derivative compounds demonstrated significant accumulation of cells in the G1 phase when treated with specific concentrations.
- Apoptosis Induction : Flow cytometry analyses revealed that certain derivatives could trigger apoptosis pathways, leading to increased cell death in tumor cells.
Study on Quinazoline Derivatives
A study evaluated a series of quinazoline derivatives for their cytotoxic effects on HCT-116 cells (a colorectal cancer cell line). The findings indicated that the derivatives could effectively halt cell cycle progression and induce apoptosis at various concentrations .
Comparative Analysis
A comparative analysis of several quinazoline derivatives demonstrated that those with methoxy and sulfanyl substitutions exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts. This suggests that the structural modifications present in This compound could be crucial for its biological activity.
Comparison with Similar Compounds
Structural and Substitution Analysis
Key structural analogs and their substituents are summarized below:
*Estimated based on molecular formula.
Key Trends and Research Findings
Isopropyl: Smaller substituents may enhance solubility but reduce binding pocket occupancy in target proteins .
Position 5 Substituents :
- 4-Methoxybenzyl sulfanyl (target compound): The methoxy group introduces polarity, likely improving aqueous solubility compared to chlorinated analogs (e.g., CAS 1024597-10-1), which prioritize target affinity through halogen bonding .
- Octyl sulfanyl (CAS 1024591-25-0): Long alkyl chains increase logP values, favoring lipid bilayer penetration but risking off-target interactions .
Physicochemical Properties: Chlorinated derivatives (e.g., 2,4-dichlorobenzyl) exhibit higher density (~1.43 g/cm³) and lower predicted solubility compared to methoxy-substituted analogs .
Synthetic Accessibility :
- Compounds with discontinued status (e.g., CAS 439109-31-6) highlight challenges in scaling synthesis for trifluoroalkenyl or complex substituents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
